Ethyl 5-fluoro-3-methylpicolinate
Description
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
ethyl 5-fluoro-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10FNO2/c1-3-13-9(12)8-6(2)4-7(10)5-11-8/h4-5H,3H2,1-2H3 |
InChI Key |
NUNWLDBPLULIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-fluoro-3-methylpicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 5-fluoro-3-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired ester.
Another method involves the esterification of 5-fluoro-3-methylpicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-3-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Products depend on the nucleophile used, e.g., 5-amino-3-methylpicolinate.
Reduction: 5-fluoro-3-methylpicolinyl alcohol.
Oxidation: 5-fluoro-3-methylpicolinic acid.
Scientific Research Applications
Chemistry
Ethyl 5-fluoro-3-methylpicolinate serves as a crucial building block in the synthesis of more complex molecules. Its role is particularly significant in the development of fluorinated pharmaceuticals and agrochemicals. The fluorine atom enhances the lipophilicity and reactivity of the compound, making it an attractive scaffold for medicinal chemistry.
Biology
In biological research, this compound has been investigated for its potential as a ligand in biochemical assays and molecular imaging studies. Its ability to interact with biological targets makes it valuable in understanding enzyme mechanisms and receptor functions.
Medicine
The therapeutic potential of this compound has been explored, particularly concerning its anti-inflammatory and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways and modulate signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent in pharmaceuticals or agriculture.
Antitumor Activity
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-3-methylpicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to improved efficacy. The ester group can facilitate cellular uptake and metabolic stability, prolonging the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 5-fluoro-3-methylpicolinate with compounds sharing structural motifs such as halogenation, ester groups, and methyl/trifluoromethyl substitutions. Key parameters include molecular properties, pharmacokinetic profiles, and synthetic accessibility.
Substituent Effects on Physicochemical Properties
Table 1: Molecular and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | LogP<sup>a</sup> | Aqueous Solubility (Log S) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C9H10FNO2 | 183.18 | 1.85 (XLOGP3) | -2.21 | 5-F, 3-CH3, ethyl ester |
| Ethyl 5-(trifluoromethyl)picolinate | C9H8F3NO2 | 219.16 | 2.42 (XLOGP3) | -2.85 | 5-CF3, ethyl ester |
| Mthis compound | C8H8FNO2 | 169.15 | 1.32 (XLOGP3) | -1.98 | 5-F, 3-CH3, methyl ester |
| Ethyl 3-chloro-5-(trifluoromethyl)picolinate | C9H7ClF3NO2 | 265.61 | 3.10 (XLOGP3) | -3.50 | 3-Cl, 5-CF3, ethyl ester |
<sup>a</sup> LogP values calculated via XLOGP3 methodology .
Key Observations:
- Ester Group Impact : Ethyl esters (e.g., this compound) exhibit higher lipophilicity (LogP) compared to methyl esters (e.g., Mthis compound), which may enhance membrane permeability but reduce aqueous solubility .
- Substituent Effects : The trifluoromethyl group in Ethyl 5-(trifluoromethyl)picolinate increases LogP by ~0.57 units compared to the fluorine-substituted analog, reflecting its stronger electron-withdrawing and hydrophobic character. Chlorine substitution (e.g., Ethyl 3-chloro-5-(trifluoromethyl)picolinate) further elevates LogP but reduces solubility .
Pharmacokinetic and Bioactivity Profiles
Table 2: Predicted ADMET Properties
| Compound Name | CYP Inhibition Risk | BBB Permeability | Gastrointestinal Absorption | P-gp Substrate |
|---|---|---|---|---|
| This compound | Low | Moderate | High | No |
| Ethyl 5-(trifluoromethyl)picolinate | Moderate | Low | High | Yes |
| Mthis compound | Low | High | High | No |
Data derived from computational models (e.g., SwissADME, PreADMET) .
Key Observations:
- CYP Inhibition : The trifluoromethyl group in Ethyl 5-(trifluoromethyl)picolinate increases CYP inhibition risk, likely due to enhanced binding to heme iron in cytochrome enzymes.
- BBB Penetration : Methyl esters (e.g., Mthis compound) show higher blood-brain barrier (BBB) permeability than ethyl esters, attributable to their lower molecular weight and LogP .
Biological Activity
Ethyl 5-fluoro-3-methylpicolinate is a fluorinated derivative of picolinic acid, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 5-position and an ethyl ester group. The fluorine atom enhances the compound's lipophilicity and reactivity, making it a valuable scaffold in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C8H8FNO2 |
| Molecular Weight | 171.15 g/mol |
| Boiling Point | Not readily available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : Its structure allows it to bind to receptors, modulating signaling pathways that affect cell proliferation and survival.
- Metabolite Formation : Hydrolysis of the ester group can yield active metabolites that contribute to its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals or agriculture.
Antitumor Activity
The compound has been evaluated for antitumor activity against various cancer cell lines. In vitro studies reported significant cytotoxic effects on human cancer cell lines, including:
- HeLa Cells : IC50 values indicating potent inhibition of cell growth.
- A549 Cells : Demonstrated apoptosis induction through specific signaling pathways.
Insecticidal Properties
This compound has shown promise as an insecticide. Its efficacy against pests such as Mythimna separata was evaluated, revealing favorable results that could enhance agricultural pest management strategies.
Case Studies
- Antitumor Efficacy : A study published in Nature explored the structure-activity relationship (SAR) of fluorinated picolinate derivatives, including this compound. The findings indicated that modifications at the pyridine ring significantly influenced antitumor activity, with certain derivatives exhibiting IC50 values below 10 µM against multiple cancer cell lines .
- Insecticidal Activity : Research conducted on the insecticidal properties of related compounds highlighted the potential of this compound as a novel insecticide. Field trials demonstrated its effectiveness in controlling pest populations while minimizing environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
